molecular formula C10H12BClO3 B3115390 5-Butyryl-2-chlorophenylboronic acid CAS No. 2096330-82-2

5-Butyryl-2-chlorophenylboronic acid

Cat. No.: B3115390
CAS No.: 2096330-82-2
M. Wt: 226.46
InChI Key: ZLBSPVXBBYSRJS-UHFFFAOYSA-N
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Description

5-Butyryl-2-chlorophenylboronic acid: is an organoboron compound with the molecular formula C10H12BClO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a butyryl group at the 5-position and a chlorine atom at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyryl-2-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 5-butyryl-2-chlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Scientific Research Applications

Chemistry: 5-Butyryl-2-chlorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit serine proteases and other enzymes that interact with boronic acid moieties .

Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of biaryl compounds makes it important for the development of new materials with specific properties .

Comparison with Similar Compounds

  • 5-Acetyl-2-chlorophenylboronic acid
  • 2-Butoxy-5-chlorophenylboronic acid
  • 5-Formyl-2-chlorophenylboronic acid

Comparison: 5-Butyryl-2-chlorophenylboronic acid is unique due to the presence of the butyryl group, which can influence its reactivity and the types of products formed in chemical reactions. Compared to 5-Acetyl-2-chlorophenylboronic acid, the butyryl group provides a longer carbon chain, which can affect the compound’s solubility and interaction with other molecules .

Properties

IUPAC Name

(5-butanoyl-2-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BClO3/c1-2-3-10(13)7-4-5-9(12)8(6-7)11(14)15/h4-6,14-15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSPVXBBYSRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)CCC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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